molecular formula C16H18N2O2S B2818670 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 857758-84-0

1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No. B2818670
CAS RN: 857758-84-0
M. Wt: 302.39
InChI Key: WHYCAGLHXBIGII-UHFFFAOYSA-N
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Description

1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine is a chemical compound with the empirical formula C16H17NO2S . It is a solid substance . This compound is part of a larger group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are widely distributed in nature and form an essential part of the isoquinoline alkaloids family .


Synthesis Analysis

The synthesis of THIQ analogs has garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular weight of this compound is 287.38 . The InChI key for this compound is GFQYTRYDCBOWCV-UHFFFAOYSA-N .


Chemical Reactions Analysis

THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .


Physical And Chemical Properties Analysis

This compound is a solid substance . The empirical formula of this compound is C16H17NO2S .

Scientific Research Applications

Organic Synthesis Methodologies

  • A study demonstrated the treatment of N,N-dibenzylamino alcohols with sulfonyl chloride leads to rearranged beta-chloro amines, which serve as precursors to beta-amino acids and not to tetrahydroisoquinolines, highlighting a method for synthesizing beta-amino nitriles and acids (Weber, K., Kuklinski, S., & Gmeiner, P., 2000).
  • Another research effort explored the kinetic resolution of racemic tetrahydroquinoline and related compounds, achieving significant stereoselectivity through acylation with N-tosyl-(S)-prolyl chloride (Krasnov, V. et al., 2003).

Medicinal Chemistry and Pharmacological Potential

  • Tetrahydroquinoline derivatives exhibit a range of biological activities, including antibacterial properties. A method was developed for preparing tosylates of N-amino-derivatives of pyrano[3,4-c]pyridines; 5,6,7,8-tetrahydroisoquinolines; and cyclopenta[c]pyridines, which were then evaluated for their antibacterial activity (Paronikyan, E. et al., 2013).

Material Science and Chemical Properties

  • The antioxidant activity of fused heterocyclic compounds such as 1,2,3,4-tetrahydroquinolines was assessed, revealing that certain ortho-substituted derivatives exhibit enhanced induction periods, suggesting potential applications in stabilizing various materials (Nishiyama, T. et al., 2003).

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, future research may focus on the development of more potent THIQ analogs and their potential applications in treating various diseases.

Mechanism of Action

Target of Action

The primary target of 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine is the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a nuclear receptor that plays a pivotal role in the differentiation of CD4+T cells into Th17 cells and the production of pro-inflammatory cytokines . It is considered an attractive therapeutic target for the treatment of prostate cancer .

Mode of Action

This compound acts as an inverse agonist of RORγ . It effectively inhibits the RORγ transcriptional activity and exhibits excellent selectivity against other nuclear receptor subtypes . The structural basis for its inhibitory potency was elucidated through the crystallographic study of the RORγ ligand-binding domain (LBD) complex .

Biochemical Pathways

The compound’s interaction with RORγ affects the Th17/IL-17 pathway . This pathway is involved in the production of pro-inflammatory cytokines, including IL-17 (interleukin 17) and IL-22 . By acting as an inverse agonist, the compound can suppress the activity of this pathway, thereby reducing inflammation and potentially inhibiting the growth of prostate cancer cells .

Pharmacokinetics

The compound’s effectiveness in suppressing tumor growth in a 22rv1 xenograft tumor model in mice suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound demonstrates reasonable antiproliferative activity and potently inhibits colony formation and the expression of androgen receptor (AR), AR-regulated genes, and other oncogenes in AR-positive prostate cancer cell lines . Moreover, it effectively suppresses tumor growth in a 22Rv1 xenograft tumor model in mice .

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-12-4-8-15(9-5-12)21(19,20)18-10-2-3-13-6-7-14(17)11-16(13)18/h4-9,11H,2-3,10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYCAGLHXBIGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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